molecular formula C18H13ClFN5O3 B2977401 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide CAS No. 1008227-70-0

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide

Cat. No.: B2977401
CAS No.: 1008227-70-0
M. Wt: 401.78
InChI Key: BYKVUQXTJNWEML-UHFFFAOYSA-N
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Description

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide is a complex organic compound that belongs to the class of triazole derivatives

Scientific Research Applications

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically relevant for drugs or other bioactive compounds. Without more information, it’s difficult to speculate on the mechanism of action of this compound .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. Without specific information on this compound, it’s difficult to provide a detailed analysis of its safety and hazards .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. These might include further studies to better understand its synthesis, structure, reactivity, and mechanism of action .

Preparation Methods

The synthesis of 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide typically involves multiple steps. One common method involves the reaction of 3-chloro-4-fluoroaniline with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the triazole ring. The final step involves the acylation of the triazole derivative with phenylacetyl chloride under basic conditions to obtain the target compound .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and fluoro positions, using reagents like sodium methoxide or potassium tert-butoxide.

    Cyclization: The triazole ring can participate in cyclization reactions to form more complex structures.

Comparison with Similar Compounds

Similar compounds to 2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-phenylacetamide include other triazole derivatives such as:

    1,2,3-Triazole: Known for its use in click chemistry and as a pharmacophore in drug design.

    1,3,4-Triazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.

    Benzotriazole: Used as a corrosion inhibitor and in the synthesis of dyes and pharmaceuticals.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct chemical and biological properties .

Properties

IUPAC Name

2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-3a,6a-dihydropyrrolo[3,4-d]triazol-3-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN5O3/c19-12-8-11(6-7-13(12)20)25-17(27)15-16(18(25)28)24(23-22-15)9-14(26)21-10-4-2-1-3-5-10/h1-8,15-16H,9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYKVUQXTJNWEML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CN2C3C(C(=O)N(C3=O)C4=CC(=C(C=C4)F)Cl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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